3-ETHOXY-N-(2-PYRIDYL)-2-NAPHTHAMIDE
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-N-pyridin-2-ylnaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-16-12-14-8-4-3-7-13(14)11-15(16)18(21)20-17-9-5-6-10-19-17/h3-12H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPDXWDBOSYOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Chemistry and Preparative Methodologies
General Synthetic Strategies for Naphthamide Scaffold Assembly
The construction of the naphthamide scaffold, characterized by an amide group attached to a naphthalene (B1677914) ring system, is a pivotal process in organic synthesis. numberanalytics.com These structures are present in numerous biologically active compounds. mdpi.com General strategies for their assembly primarily revolve around the formation of the amide C-N bond.
The most common and direct approach is the condensation reaction between a naphthoic acid derivative and an amine. numberanalytics.com This reaction typically requires the activation of the carboxylic acid to enhance its electrophilicity, as direct thermal condensation is often inefficient and requires harsh conditions. Common activating agents include carbodiimides, uronium/guanidinium salts like HATU, and phosphonium (B103445) salts. numberanalytics.com
Alternative strategies include:
Transition-Metal Catalyzed Cross-Coupling: Methods such as the Buchwald-Hartwig and Goldberg amidation reactions allow for the formation of the N-aryl bond by coupling an amide with an aryl halide or pseudohalide. mdpi.comnih.gov This can be a powerful tool for constructing complex naphthamides.
Rearrangement Reactions: Certain rearrangements, like the Beckmann rearrangement of aromatic ketoximes, can also lead to the formation of amide bonds, though this is a less direct route for this specific scaffold. numberanalytics.com
From Nitriles: Recent protocols have been developed for the synthesis of N-arylamides starting from nitriles via the formation and subsequent rearrangement of amidine intermediates. mdpi.com
These varied strategies provide chemists with a versatile toolkit, allowing them to choose a synthetic path based on substrate availability, functional group tolerance, and desired efficiency. The concept of a "synthetic scaffold" is crucial, where a core structure like naphthalene is systematically functionalized to achieve the target molecule. nih.govnih.gov
Specific Synthetic Routes to 3-ETHOXY-N-(2-PYRIDYL)-2-NAPHTHAMIDE
The most logical and direct synthesis of this compound involves a two-stage process: first, the preparation of the key intermediate, 3-ethoxy-2-naphthoic acid, followed by its coupling with 2-aminopyridine (B139424).
The synthesis of the requisite carboxylic acid, 3-ethoxy-2-naphthoic acid , can be approached from different starting materials. One plausible route begins with the commercially available 3-hydroxy-2-naphthoic acid . An etherification reaction, such as the Williamson ether synthesis using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base (e.g., sodium hydride or potassium carbonate), would yield the desired ethoxy derivative. prepchem.com
An alternative pathway starts with 2-ethoxynaphthalene . This route involves a regioselective bromination to introduce a bromine atom at the 1-position, yielding 1-bromo-2-ethoxynaphthalene . This intermediate can then be converted into a Grignard reagent by reacting it with magnesium metal. Subsequent treatment of this organometallic species with carbon dioxide, followed by an acidic workup, affords the target carboxylic acid, 3-ethoxy-2-naphthoic acid. google.com
With the carboxylic acid in hand, the final step is the amide bond formation with 2-aminopyridine .
The coupling of 3-ethoxy-2-naphthoic acid and 2-aminopyridine is an example of a standard amidation reaction. To facilitate this, a coupling reagent is typically employed. Using a reagent like 1,1'-Carbonyldiimidazole (CDI) offers a clean and effective method.
Reaction Mechanism (via CDI):
Activation: The 3-ethoxy-2-naphthoic acid first reacts with CDI. The lone pair of electrons on the carboxylate oxygen attacks one of the carbonyl carbons of CDI, displacing an imidazole (B134444) anion. This process repeats, ultimately forming a highly reactive N-acylimidazolide intermediate and releasing carbon dioxide and a second molecule of imidazole.
Nucleophilic Attack: The primary amine of 2-aminopyridine then acts as a nucleophile, attacking the activated carbonyl carbon of the N-acylimidazolide intermediate.
Amide Formation: The tetrahedral intermediate formed in the previous step collapses, eliminating the stable imidazole leaving group to generate the final product, this compound.
Typical Reaction Conditions:
Solvent: Anhydrous polar aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF) are commonly used to dissolve the reactants effectively without interfering with the mechanism. bdmaee.net
Temperature: The reaction is often performed at room temperature, although gentle heating may be applied to increase the reaction rate. numberanalytics.com
Stoichiometry: Near-equimolar amounts of the carboxylic acid and amine are used, with a slight excess of the coupling reagent to ensure complete activation of the acid.
Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. numberanalytics.com Key parameters that can be adjusted include the choice of coupling reagent, solvent, temperature, and reaction time. As the target molecule is achiral, optimization of stereoselectivity is not a factor in this specific synthesis.
The following table illustrates potential optimization strategies for a generic amide coupling reaction relevant to this synthesis.
| Entry | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CDI | THF | 25 | 12 | Moderate |
| 2 | DCC/DMAP | DCM | 25 | 8 | Good |
| 3 | HATU/DIPEA | DMF | 25 | 4 | Excellent |
| 4 | SOCl₂ then Amine | Toluene | 80 | 6 | Good-Excellent |
| 5 | B(OCH₂CF₃)₃ | MeCN | 80 | 5 | Good |
This is a representative table based on general principles of amide bond formation. Yields are qualitative and depend on the specific substrates. bdmaee.netnumberanalytics.comnih.govrsc.org
Different coupling reagents have varying efficiencies and side-product profiles. For instance, while Dicyclohexylcarbodiimide (DCC) is effective, it produces a dicyclohexylurea byproduct that can be difficult to remove. numberanalytics.com More modern reagents like HATU often give higher yields in shorter times but are more expensive. numberanalytics.com The use of thionyl chloride (SOCl₂) to form the acyl chloride intermediate is a classic, cost-effective method but can be incompatible with sensitive functional groups. nih.gov
After the reaction is complete, purification is necessary to isolate the this compound from unreacted starting materials, reagent byproducts, and any side products.
Workup: The initial step usually involves an aqueous workup. The reaction mixture is washed sequentially with a dilute acid (like HCl) to remove any basic compounds (e.g., excess amine, DIPEA) and a dilute base (like NaHCO₃) to remove any acidic compounds (e.g., unreacted carboxylic acid).
Recrystallization: For solid amides, recrystallization is often the method of choice for achieving high purity. researchgate.net A suitable solvent system is one in which the amide has low solubility at room temperature but is highly soluble at elevated temperatures. Polar solvents like ethanol (B145695) or acetonitrile (B52724) are often effective for aromatic amides. researchgate.net
Column Chromatography: If recrystallization is ineffective or for non-crystalline products, flash column chromatography is the most common purification technique. biotage.com A silica (B1680970) gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is gradually increased to separate the components based on their affinity for the stationary phase. In some complex cases, reversed-phase chromatography or the use of scavenger resins to trap specific impurities might be employed. biotage.com
Novel and Advanced Synthetic Approaches in Naphthamide Chemistry
While traditional methods are robust, research continues to drive the development of more efficient, scalable, and environmentally friendly synthetic protocols.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions, including amide bond formation. nih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. researchgate.netresearchgate.net
In the context of synthesizing this compound, the amide coupling step is particularly amenable to microwave heating. Studies on the synthesis of other N-substituted 3-hydroxynaphthalene-2-carboxanilides have demonstrated the successful use of microwave conditions to drive the condensation between 3-hydroxynaphthalene-2-carboxylic acid and various anilines, achieving good yields in as little as 15 minutes. mdpi.comresearchgate.net A similar approach could be applied to the synthesis of the target ethoxy derivative.
Comparative Reaction Conditions:
| Method | Heating | Temperature | Time | Typical Yield |
| Conventional | Oil Bath | Reflux | 6-24 hours | Moderate to Good |
| Microwave | Dielectric | 100-150 °C | 5-30 minutes | Good to Excellent |
Catalyst Systems for Derivatization
The derivatization of 3-ethoxy-2-naphthoic acid to its corresponding N-(2-pyridyl)amide is achieved through an amidation reaction. The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. For challenging substrates like 2-aminopyridine , which is an electron-deficient amine, specific catalyst systems or activating agents are crucial for achieving efficient conversion.
Several modern catalytic and stoichiometric activation methods are suitable for this type of transformation. The primary role of these systems is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby generating a highly reactive acyl-substituted intermediate that is readily attacked by the amine.
Pentafluoropyridine (PFP) as an Activating Agent
One effective method involves the in-situ generation of an acyl fluoride (B91410) intermediate using pentafluoropyridine (PFP) . nih.gov This approach has proven successful for the coupling of various carboxylic acids with electron-deficient amines, including 2-aminopyridine . nih.gov The reaction proceeds by activating the carboxylic acid with PFP, likely in the presence of a tertiary amine base, to form a highly reactive acyl fluoride. This intermediate then reacts with the amine. For less nucleophilic amines, the reaction may require heating to proceed to completion. nih.gov
Research Findings: In a study demonstrating the utility of PFP, the coupling of a carboxylic acid with 2-aminopyridine was achieved in high yield by heating the reaction mixture in a sealed tube after the initial activation step. nih.gov This indicates the robustness of the acyl fluoride intermediate and its suitability for reactions with challenging nucleophiles.
Carbodiimide and Uronium-Based Coupling Agents
A widely used class of reagents for amide bond formation includes carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). More advanced and often more efficient are uronium or phosphonium-based coupling agents.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a prominent example of a uronium-based coupling reagent that is highly effective for difficult couplings, including those involving sterically hindered or electronically deactivated substrates. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily undergoes nucleophilic attack by the amine. The reaction is typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
The table below summarizes and compares these representative catalyst and activation systems for the amidation reaction.
| Catalyst/Activator System | Reactive Intermediate | Typical Base | Reaction Conditions | Advantages | Applicability to 2-Aminopyridine |
| PFP / Base | Acyl Fluoride | Tertiary Amine (e.g., Triethylamine) | Room Temp to 100 °C | Mild activation; effective for electron-deficient amines. | Demonstrated to be effective. nih.gov |
| HATU / DIPEA | O-Acylisourea | DIPEA | Room Temperature | High efficiency for difficult couplings; low racemization. | Highly suitable for challenging amine substrates. |
| DCC / HOBt | O-Acylisourea / HOBt Ester | None / DMAP | 0 °C to Room Temp | Cost-effective; widely used. | Moderately effective; may require longer reaction times or heating. |
Structural Elucidation and Analytical Characterization
Spectroscopic Characterization of 3-ETHOXY-N-(2-PYRIDYL)-2-NAPHTHAMIDE
Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and bonding arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR would be utilized to confirm its structure.
In a hypothetical ¹H NMR spectrum, specific chemical shifts (δ), measured in parts per million (ppm), would be expected for the distinct protons in the molecule. The aromatic protons on the naphthalene (B1677914) and pyridine (B92270) rings would likely appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic currents. The ethoxy group protons would exhibit characteristic signals: a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their chemical shifts influenced by the adjacent oxygen atom. The amide proton (N-H) would likely appear as a broad singlet.
Similarly, a ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be expected at a significantly downfield chemical shift (around 160-170 ppm). The aromatic carbons of the naphthalene and pyridine rings would resonate in the δ 110-160 ppm range, while the carbons of the ethoxy group would appear in the upfield region.
Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and based on typical chemical shift values. Actual experimental data is not currently available in cited sources.)
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Naphthalene-H | 7.0 - 8.5 | Multiplet |
| Pyridyl-H | 7.0 - 8.5 | Multiplet |
| Amide-H | 9.0 - 10.0 | Singlet (broad) |
| Ethoxy-CH2 | 4.0 - 4.5 | Quartet |
Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and based on typical chemical shift values. Actual experimental data is not currently available in cited sources.)
| Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Naphthalene-C | 120 - 140 |
| Pyridyl-C | 110 - 150 |
| Amide-C=O | 165 - 175 |
| Ethoxy-CH2 | 60 - 70 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.
A prominent absorption band for the N-H stretching vibration of the secondary amide would be expected in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group would typically appear as a strong, sharp peak around 1650-1680 cm⁻¹. The C-O stretching of the ethoxy group would likely be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.
Table 3: Expected IR Absorption Bands for this compound (Note: This table is predictive and based on typical IR frequencies. Actual experimental data is not currently available in cited sources.)
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3200 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Amide) | 1650 - 1680 |
| C=C Stretch (Aromatic) | 1400 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In a mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule.
High-resolution mass spectrometry (HRMS) would provide the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum would result from the cleavage of the molecule at its weakest bonds. Expected fragmentation pathways could include the loss of the ethoxy group, cleavage of the amide bond, and fragmentation of the pyridine or naphthalene rings. Analysis of these fragment ions would provide further confirmation of the compound's structure.
Chromatographic Purity Assessment Techniques
Chromatographic methods are essential for determining the purity of a chemical compound by separating it from any impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds. A validated reverse-phase HPLC method would be developed to analyze this compound. In this method, the compound would be dissolved in a suitable solvent and injected into the HPLC system.
The separation would be achieved on a stationary phase (e.g., C18 column) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the main peak corresponding to the compound would be determined. The purity of the sample would be calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While GC-MS is typically used for volatile and thermally stable compounds, its applicability to this compound would depend on the compound's volatility and thermal stability. If the compound is amenable to GC-MS analysis, it would provide both the retention time from the GC and the mass spectrum of the compound from the MS, offering a high degree of confidence in its identification and purity assessment.
Preclinical Pharmacological Profile and Biological Activities
In Vitro Biological Activity Spectrum of 3-ETHOXY-N-(2-PYRIDYL)-2-NAPHTHAMIDE
Antifibrotic Activities in Preclinical Cellular Models
There is currently no publicly available data from preclinical cellular models to assess the antifibrotic activities of this compound. Studies investigating its effects on key fibrotic processes, such as extracellular matrix deposition, myofibroblast differentiation, and the expression of profibrotic factors in relevant cell types (e.g., fibroblasts, stellate cells), are needed to determine its potential in this area.
In Vivo Efficacy Assessments in Preclinical Animal Models
No in vivo efficacy studies for this compound in animal models of neurological, infectious, or oncological diseases have been reported in the available literature. Such studies are critical for understanding the compound's potential therapeutic effects in a whole-organism context.
While research exists on other naphthamide and pyridine-containing compounds in oncology, this information is not directly applicable to this compound. For instance, studies on different naphthalimide derivatives have shown activities such as the induction of apoptosis in prostate cancer cell lines, but these findings cannot be extrapolated to the subject compound. nih.gov
Consistent with the lack of in vivo efficacy data, there is no information available regarding the analysis of pharmacodynamic biomarkers following administration of this compound. These analyses are essential for demonstrating target engagement and understanding the mechanism of action in a living system.
Molecular Mechanisms of Action and Target Engagement
Computational Chemistry and in Silico Investigations
Molecular Docking Simulations for Predicted Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as 3-Ethoxy-N-(2-pyridyl)-2-naphthamide, and a biological target, typically a protein or enzyme.
While specific docking studies for this compound are not reported, research on related pyridine (B92270) carboxamide derivatives has demonstrated their potential as enzyme inhibitors. For instance, studies on pyridine carboxamides as potential urease inhibitors have shown that these molecules can effectively fit into the active site of the enzyme, stabilized by a network of hydrogen bonds and π-π stacking interactions mdpi.com. Similarly, novel pyridine carboxamide derivatives have been identified as potential succinate (B1194679) dehydrogenase inhibitors through molecular docking, highlighting key interactions with active site residues nih.gov.
For this compound, it is hypothesized that the pyridine nitrogen and the amide group could act as key hydrogen bond acceptors and donors. The naphthalene (B1677914) ring, being a large, hydrophobic system, would likely engage in hydrophobic and π-π stacking interactions within a receptor's binding pocket. The ethoxy group could further influence binding by establishing additional hydrophobic contacts. A hypothetical docking simulation would likely place the planar naphthalene and pyridine rings in proximity to aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan, while the amide linker could interact with polar residues such as serine or asparagine.
Table 1: Predicted Intermolecular Interactions of this compound in a Hypothetical Receptor Binding Site
| Functional Group of Ligand | Potential Interacting Residue Type | Type of Interaction |
| Naphthalene Ring System | Aromatic (e.g., Phe, Tyr, Trp) | π-π Stacking, Hydrophobic |
| Pyridine Ring | Aromatic, Polar | π-π Stacking, Hydrogen Bonding |
| Amide Linker (-CONH-) | Polar (e.g., Asn, Gln, Ser) | Hydrogen Bonding |
| Ethoxy Group (-OCH2CH3) | Aliphatic, Hydrophobic | van der Waals, Hydrophobic |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, including conformational changes and the stability of ligand-receptor complexes. An MD simulation of this compound, either in a solvent or bound to a receptor, would reveal its flexibility and the stability of its interactions.
Studies on related systems, such as microhydrated naphthalene, have used MD simulations to understand the dynamics of interactions with surrounding molecules nih.gov. For a ligand-receptor complex, MD simulations can assess the stability of the binding pose predicted by docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues, would indicate the stability of the complex over time. A stable complex would exhibit minimal deviations from its initial docked conformation mdpi.com. The number and duration of intermolecular hydrogen bonds and hydrophobic contacts throughout the simulation would further quantify the binding stability mdpi.com. For a molecule like this compound, MD simulations could also explore the rotational freedom around the amide bond and the ethoxy linkage, which would be crucial for its adaptation within a binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds based on calculated molecular descriptors.
For a class of compounds including this compound, a QSAR study would involve synthesizing a library of analogues with variations in substituents on the naphthalene and pyridine rings. The biological activity of these compounds would be experimentally determined, and then correlated with a wide range of calculated descriptors (e.g., electronic, steric, hydrophobic).
QSAR studies on N-aryl derivatives have successfully identified key descriptors that govern their bioactivity nih.govmdpi.com. For instance, descriptors like the logarithm of the partition coefficient (AlogP), which represents hydrophobicity, and various topological and electronic descriptors have been shown to be important for the inhibitory activity of N-aryl compounds against enzymes like acetylcholinesterase nih.govmdpi.com. Similarly, QSAR studies on 1,4-naphthoquinone (B94277) derivatives have been used to construct predictive models for their anticancer and antimalarial activities nih.gov. These models can then be used to predict the efficacy of novel, unsynthesized compounds, guiding the design of more potent molecules nih.gov.
Table 2: Examples of Molecular Descriptors Relevant to QSAR Studies of Naphthamide Derivatives
| Descriptor Class | Example Descriptor | Property Represented |
| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, Reactivity |
| Steric/Topological | Molecular Weight, Wiener Index | Size, Shape, Branching |
| Hydrophobic | LogP, Polar Surface Area (PSA) | Lipophilicity, Membrane permeability |
| Structural | Number of rotatable bonds, H-bond donors/acceptors | Conformational flexibility, H-bonding capacity |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of active naphthamide derivatives would typically include features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening nih.govnih.gov. This is a powerful approach to identify novel scaffolds that could have the desired biological activity. For this compound, a pharmacophore model would likely consist of an aromatic feature for the naphthalene system, another aromatic feature for the pyridine ring, a hydrogen bond donor and acceptor for the amide linkage, and a hydrophobic feature. Such a model could be instrumental in discovering new classes of compounds with similar predicted activity profiles. The use of virtual screening can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process h1.cochemrxiv.org.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
The prediction of ADMET properties is a critical step in drug development to assess the pharmacokinetic and safety profile of a compound. Various in silico tools and models are available to predict these properties based on the chemical structure of a molecule nih.govaudreyli.com.
For this compound, we can predict its ADMET properties using established computational models. These predictions provide an early indication of the compound's drug-likeness. For example, properties such as lipophilicity (LogP), aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes can be estimated. Studies on related heterocyclic compounds have demonstrated the utility of these predictive models mdpi.comnih.govmdpi.com.
Table 3: Predicted In Silico ADMET Properties for this compound
| ADMET Property | Predicted Value/Classification | Implication |
| Molecular Weight | ~318 g/mol | Compliant with Lipinski's Rule of Five |
| LogP (Lipophilicity) | Moderately High | Likely good membrane permeability |
| Aqueous Solubility | Low to Moderate | May require formulation for oral delivery |
| GI Absorption | High | Likely well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Permeation | Likely to be a non-penetrant | Reduced potential for CNS side effects |
| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of some isoforms | Possible drug-drug interactions |
| Carcinogenicity | Likely non-carcinogenic | Favorable toxicity profile |
| Oral Bioavailability | Good | Suitable for oral administration |
Note: These are predictive values based on computational models and require experimental validation.
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, properties, and reactivity of molecules. For this compound, DFT calculations could provide valuable information about its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).
Studies on related molecules like 2-ethoxy-1-naphtaldehyde and other substituted naphthalimides have utilized DFT to understand their electronic properties and spectroscopic behavior researchgate.netnih.gov. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is likely to be localized on the electron-rich naphthalene and ethoxy groups, while the LUMO may be distributed over the pyridine and amide moieties. This distribution would dictate the molecule's reactivity in chemical reactions and its interactions with biological targets.
Advanced Drug Design Strategies and Optimization Principles
Application of Fragment-Based Drug Discovery (FBDD) to Naphthamide Scaffolds
Fragment-Based Drug Discovery (FBDD) has been established as a powerful alternative to traditional high-throughput screening (HTS) for identifying starting points for drug development. nih.gov This methodology screens libraries of small, low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify those that bind weakly but efficiently to a biological target. nih.govmdpi.com These fragment hits serve as high-quality starting points that can be chemically elaborated into more potent, drug-like lead compounds. nih.govresearchgate.net The primary advantage of FBDD is that it samples chemical space more effectively with a smaller library size and often yields leads with superior physicochemical properties. nih.gov
The identification of fragment hits requires sensitive biophysical techniques due to their weak binding affinities, which are often in the high micromolar to millimolar range. nih.gov Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and native mass spectrometry are routinely employed to detect and characterize the binding of fragments to the target protein. researchgate.netnih.govdtu.dk Once a fragment hit is validated and its binding mode is determined, it can be optimized through several strategies:
Fragment Growing: Extending the fragment by adding new functional groups to engage with adjacent pockets on the protein surface. researchgate.net
Fragment Linking: Combining two or more fragments that bind to different, nearby sites on the target. researchgate.net
Fragment Merging: Designing a single, novel molecule that incorporates the key binding features of multiple overlapping fragment hits.
In the context of the naphthamide scaffold, FBDD can be applied in two primary ways. First, a library could be screened to identify a simple naphthalene (B1677914) or a related bi-aryl fragment that binds to a target of interest. nih.gov This initial hit would then be grown toward the full 3-ETHOXY-N-(2-PYRIDYL)-2-NAPHTHAMIDE structure by systematically adding the ethoxy, amide, and pyridyl functionalities to improve potency and selectivity. Alternatively, a "deconstruction" approach could be used, where known active but complex molecules are broken down into their constituent fragments to create a more focused screening library. nih.gov For instance, Fesik and co-workers utilized FBDD to discover potent inhibitors of the anti-apoptotic protein Mcl-1, starting with a hydrophobic bi-aryl scaffold that was subsequently optimized to probe key binding pockets. nih.gov This same principle could identify a core naphthamide fragment as a promising starting point for a new inhibitor campaign.
Structure-Based Drug Design (SBDD) Methodologies
Structure-Based Drug Design (SBDD) is a rational approach that relies on the three-dimensional structural information of a biological target, typically a protein, to guide the design of new inhibitors. nih.gov By understanding the architecture of the target's binding site—its shape, size, and physicochemical properties—chemists can design molecules that fit precisely and form optimal interactions, leading to higher potency and selectivity. nih.gov The SBDD process is iterative and involves computational methods like molecular docking and molecular dynamics simulations, often validated by experimental techniques such as X-ray crystallography or cryo-electron microscopy to determine the co-crystal structure of a ligand bound to its target. nih.govuzh.ch
The application of SBDD to naphthamide-based compounds has been successfully demonstrated in the development of inhibitors for various protein targets. A key strategy involves designing the naphthamide scaffold to occupy specific hydrophobic pockets within the target's binding site while positioning functional groups to form critical hydrogen bonds or salt bridges with key amino acid residues.
For example, in the development of inhibitors for Myeloid cell leukemia-1 (Mcl-1), a crucial anti-apoptotic protein, a structure-based approach was used to design 1-hydroxy-2-naphthoate (B8527853) derivatives. nih.gov Molecular modeling guided the design to exploit a salt bridge with an arginine residue (R263) and to fit within the hydrophobic p2 and p3 pockets of the protein. nih.gov The selectivity of these inhibitors for Mcl-1 over the related protein Bcl-xL was driven by interactions with the deeper p2 pocket present in Mcl-1. nih.gov Similarly, SBDD has been used to guide the ring fusion strategy in other inhibitors to constrain the ligand's conformation in its active state, a technique readily applicable to rigid scaffolds like naphthamides. uzh.ch
| Target Protein | Scaffold Type | Key SBDD Strategy | Targeted Interactions | Reference |
|---|---|---|---|---|
| Mcl-1 | 1-Hydroxy-2-naphthoate | Exploiting pocket differences | Salt bridge with R263; hydrophobic interactions in p2/p3 pockets. | nih.gov |
| METTL3 | Piperidine-based | Ring fusion strategy | Constraining ligand conformation to improve binding affinity. | uzh.ch |
| Tankyrases | Arylnaphthyridinone | Analogy with known inhibitors | Design based on known 3-arylisoquinolin-1-one binding modes. | nih.gov |
Rational Design for Lead Optimization of Naphthamide-Based Compounds
Lead optimization is the iterative process of modifying a biologically active lead compound to improve its drug-like properties. ijddd.com This involves enhancing potency, improving selectivity against off-target proteins, and optimizing pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). numberanalytics.com Rational design, often informed by SBDD and structure-activity relationship (SAR) studies, guides the chemical modifications. nih.gov SAR analysis involves systematically altering parts of the lead molecule to understand which functional groups are essential for its activity. numberanalytics.com
The naphthamide scaffold has served as a versatile template for lead optimization in several drug discovery programs. For instance, a series of naphthamide derivatives were rationally designed and evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes implicated in neurological disorders. researchgate.net Starting from a known naphthalene-based hit compound, researchers synthesized new naphthamide hybrids with different substitutions on a phenyl ring. researchgate.net This effort led to the discovery of compounds with significantly improved potency and selectivity. Compound 2c emerged as a potent and selective MAO-A inhibitor, while compound 2g was a potent MAO-B inhibitor. researchgate.net
| Compound | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | Selectivity Index (for MAO-A) | Reference |
|---|---|---|---|---|
| Hit Compound IV | >10 | >10 | - | researchgate.net |
| 2c | 0.294 | 1.77 | 6.02 | researchgate.net |
| 2g | 1.53 | 0.519 | 0.34 | researchgate.net |
Another example is the development of naphthalene-based diarylamides as pan-Raf kinase inhibitors for melanoma. nih.gov Using the approved drug sorafenib (B1663141) as a starting point, strategic modifications, including the incorporation of a naphthamide core, led to new compounds with potent activity against multiple Raf isoforms. nih.gov Similarly, investigations into naphthamides as inhibitors of the vascular endothelial growth factor (VEGF) receptor tyrosine kinase family led to the identification of analogues with low nanomolar potency and favorable pharmacokinetic profiles, with one compound demonstrating significant anti-tumor efficacy in a preclinical model. nih.gov
Considerations for Novel Therapeutic Modalities Incorporating Naphthamide Scaffolds (e.g., PROTACs)
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that moves beyond simple inhibition to induce the outright degradation of a target protein. nih.gov PROTACs are heterobifunctional molecules composed of three parts: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govnih.gov By bringing the target protein and the E3 ligase into close proximity, the PROTAC mediates the transfer of ubiquitin to the target, marking it for destruction by the cell's proteasome. nih.gov This event-driven, catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations. nih.gov
A key strategy in PROTAC design is to repurpose a known inhibitor as the warhead. A potent and selective naphthamide inhibitor, such as those developed through SBDD and rational design, would be an ideal candidate for conversion into a PROTAC. The design process would involve:
Warhead Selection: Choosing a naphthamide compound with high binding affinity for the target protein.
Linker Attachment Point: Using SBDD to analyze the co-crystal structure of the naphthamide bound to its target to identify a solvent-exposed region of the molecule where a linker can be attached without disrupting key binding interactions. nih.gov
Linker and E3 Ligand Conjugation: Synthesizing a series of PROTACs by attaching an E3 ligase ligand (e.g., thalidomide (B1683933) or its derivatives to recruit the CRBN E3 ligase) via linkers of varying length, composition, and rigidity. nih.govresearchgate.net
Optimization: Evaluating the resulting PROTACs for their ability to induce degradation of the target protein and optimizing the linker to achieve the most stable and effective ternary complex formation. scienceopen.com
Furthermore, the concept of "scaffold hopping" is highly relevant. If a more potent naphthamide scaffold is discovered, it can be swapped in to replace a lower-affinity warhead in an existing PROTAC, potentially abrogating the need for extensive linker re-optimization and leading to a more potent degrader. rsc.org This approach provides a clear and rational path for incorporating advanced scaffolds like naphthamides into the next generation of targeted protein degradation therapies.
Concluding Remarks and Future Research Perspectives
Synthesis of Key Preclinical Findings for 3-ETHOXY-N-(2-PYRIDYL)-2-NAPHTHAMIDE
Direct preclinical findings for this compound are not documented in the current scientific literature. However, research on structurally similar compounds, particularly N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, provides a foundation for potential areas of investigation.
Studies on these related naphthalenecarboxamide derivatives have demonstrated a range of biological activities. For instance, certain compounds within this class have shown notable antibacterial and antimycobacterial properties. nih.govresearchgate.net Specifically, they have been tested against Staphylococcus aureus, including methicillin-resistant strains (MRSA), Mycobacterium tuberculosis, and Mycobacterium avium subsp. paratuberculosis. nih.govresearchgate.net Some of these analogous compounds exhibited activity comparable or superior to standard antibiotics like ampicillin (B1664943) and rifampicin. researchgate.net
One of the most active compounds in a related series, N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, was identified as a potent inhibitor of photosynthetic electron transport (PET) in spinach chloroplasts, with an IC50 value of 4.5 µM. nih.govresearchgate.net While this activity is related to plant biology, it points to the potential of the naphthamide scaffold to interact with biological systems.
The table below summarizes the preclinical activity of representative naphthalenecarboxamide analogues, which could inform initial studies on this compound.
| Compound/Analogue | Target Organism/System | Observed Activity | Reference |
| N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts (Photosynthetic Electron Transport) | Potent PET inhibitor (IC50 = 4.5 µM) | nih.gov, researchgate.net |
| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | Methicillin-resistant S. aureus (MRSA) | MIC = 12 µM (4-fold higher activity than ampicillin) | researchgate.net |
| N-[2-(But-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | Methicillin-resistant S. aureus (MRSA) | MIC = 12 µM (4-fold higher activity than ampicillin) | researchgate.net |
| N-[2-(But-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | M. avium subsp. paratuberculosis | Demonstrated higher activity than rifampicin | nih.gov, researchgate.net |
| 3-Hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide | M. tuberculosis | MIC = 24 µM | researchgate.net |
Identification of Unanswered Questions and Current Research Gaps
The primary research gap is the complete absence of preclinical data for this compound. This lack of information gives rise to several fundamental unanswered questions:
Synthesis and Characterization: While the synthesis of related compounds has been described, the specific synthetic route and physicochemical characterization for this compound are not published.
Biological Activity: Does this compound possess antibacterial, antimycobacterial, antifungal, or other biological activities as seen in its analogues? Its activity profile is completely unknown.
Mechanism of Action: For any potential biological activity, the underlying mechanism of action remains to be elucidated. It is unclear which cellular pathways or molecular targets the compound might modulate.
In Vitro and In Vivo Efficacy: There are no studies on the efficacy of this compound in either in vitro cell-based assays or in vivo animal models for any disease.
Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound has not been investigated.
Directions for Future Preclinical Development and Lead Optimization
Given the promising activity of related naphthalenecarboxamides, a structured preclinical development plan for this compound is warranted.
Chemical Synthesis and Characterization: The first step is the chemical synthesis of this compound. Following synthesis, detailed characterization using techniques such as NMR, mass spectrometry, and elemental analysis would be essential to confirm its structure and purity.
Initial Biological Screening: Based on the activities of its analogues, the compound should undergo a broad biological screening. This should prioritize assays for:
Antibacterial activity: against a panel of gram-positive and gram-negative bacteria, including drug-resistant strains like MRSA.
Antimycobacterial activity: against M. tuberculosis and other relevant mycobacterial species.
Antifungal and antiparasitic activity.
Anticancer activity: against a panel of human cancer cell lines.
Lead Optimization: Should the initial screening reveal any promising biological activity, lead optimization studies could be initiated. This would involve synthesizing a library of derivatives to establish a structure-activity relationship (SAR). Modifications could include:
Altering the position of the ethoxy group on the naphthalene (B1677914) ring.
Substituting the ethoxy group with other alkoxy groups of varying chain lengths and branching.
Modifying the pyridine (B92270) ring with different substituents to enhance potency and pharmacokinetic properties.
Potential Translational Research Avenues (Preclinical Stages)
If preclinical development demonstrates significant and selective biological activity, several translational research avenues could be explored at the preclinical stage.
Development of Novel Antimicrobials: If the compound shows potent activity against drug-resistant bacteria or mycobacteria, it could be pursued as a lead candidate for a new class of antibiotics. Further preclinical work would involve in-depth mechanism of action studies, resistance development studies, and testing in animal models of infection.
Anticancer Drug Discovery: Should the compound exhibit significant cytotoxicity against cancer cell lines, it could be investigated as a potential anticancer agent. Subsequent preclinical studies would focus on identifying its molecular target, evaluating its efficacy in xenograft models, and exploring its potential for combination therapy.
Herbicidal Potential: Given that a related compound was a potent PET inhibitor, there may be potential for this class of compounds in agricultural applications as herbicides. nih.govresearchgate.net This would represent a non-pharmaceutical translational avenue.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-ETHOXY-N-(2-PYRIDYL)-2-NAPHTHAMIDE, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2-naphthoic acid derivatives with 2-aminopyridine via an acylation reaction. For example, using chloroacetyl chloride as an activating agent in anhydrous dichloromethane with triethylamine as a base. Ethoxy group introduction may require nucleophilic substitution (e.g., using K₂CO₃ as a base and ethyl bromide in DMF at 60–80°C). Reaction progress should be monitored via TLC, and purification achieved through column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization may involve adjusting stoichiometry, solvent polarity, and temperature .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), pyridyl aromatic protons (δ ~7.2–8.5 ppm), and naphthamide carbonyl (δ ~165–170 ppm).
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and ethoxy C-O-C (~1250 cm⁻¹).
- Mass Spectrometry : ESI-MS or HRMS should show molecular ion peaks matching the exact mass (e.g., calculated for C₁₈H₁₆N₂O₂: 292.1212). Cross-validate with fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Methodological Answer : Use cell viability assays (MTT or resazurin) on cancer cell lines (e.g., A-427 lung carcinoma or EC9706 esophageal carcinoma) at concentrations of 1–50 µM. For apoptosis, employ Annexin V-FITC/PI staining with flow cytometry and validate via caspase-3/7 activation assays. Include positive controls (e.g., cisplatin) and replicate experiments in triplicate to ensure statistical significance .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its selectivity toward specific molecular targets (e.g., STAT3 or Bcl-2)?
- Methodological Answer :
- Pyridyl Substituents : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 4-position of the pyridine ring to enhance binding to STAT3’s SH2 domain.
- Naphthamide Modifications : Replace the ethoxy group with bulkier tert-pentyl or tert-amyl groups (see NSC605762 analogs) to improve hydrophobic interactions with Bcl-2’s BH3 domain.
- Validation : Use molecular docking (AutoDock Vina) and Western blotting to assess STAT3 phosphorylation (Tyr705) and Bcl-2 expression post-treatment .
Q. What experimental strategies resolve contradictions in cytotoxicity data across different cell lines?
- Methodological Answer :
- Cell Line Profiling : Test the compound on a panel of 5–10 cell lines (e.g., LCLC-103H, SISO, RT-4) to identify lineage-specific sensitivity.
- Mechanistic Cross-Validation : Combine transcriptomics (RNA-seq) with phosphoproteomics to map signaling pathways (e.g., MAPK/STAT3 crosstalk).
- Microenvironment Mimicry : Use 3D spheroid models or co-culture systems with fibroblasts to assess the impact of tumor-stroma interactions .
Q. How can copper(II) complexation alter the pharmacological properties of this compound?
- Methodological Answer : Synthesize copper(II) complexes by reacting the compound with CuCl₂ in methanol/water (1:1) at ambient temperature. Characterize via single-crystal XRD to confirm coordination geometry (e.g., square planar vs. octahedral). Evaluate changes in cytotoxicity (IC₅₀ shifts of ≥2-fold indicate enhanced activity) and redox behavior (cyclic voltammetry to assess Cu²⁺/Cu⁺ transitions). Compare cellular uptake using ICP-MS .
Data Analysis & Validation
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals. Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons. For apoptosis data, report mean ± SD from ≥3 independent experiments and use Kaplan-Meier survival curves for in vivo xenograft models .
Q. How can researchers address batch-to-batch variability in synthetic yields?
- Methodological Answer : Standardize reaction conditions using a Design of Experiments (DoE) approach. Variables include solvent purity (HPLC-grade), catalyst lot (e.g., Pd/C from a single vendor), and moisture control (Schlenk line for anhydrous steps). Track impurities via HPLC-UV (C18 column, 254 nm) and implement QC thresholds (e.g., ≥95% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
